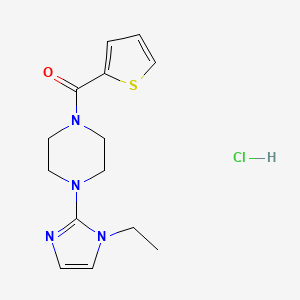
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4OS and its molecular weight is 326.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a piperazine ring, an imidazole moiety, and a thiophene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing piperazine and imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The specific compound under discussion has been assessed for its antimicrobial efficacy against various strains, demonstrating potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The imidazole and piperazine groups are also associated with anticancer activities. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, related compounds have shown effectiveness against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .
Neuropharmacological Effects
Piperazine derivatives are frequently studied for their neuropharmacological effects. The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation. Preliminary findings suggest that it may act as a partial agonist at these receptors, potentially offering therapeutic benefits in anxiety and depression .
Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various piperazine derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
In a study focused on anticancer properties, the compound was tested against human breast cancer cells (MCF-7). The results showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects in cancer cells .
Study 3: Neuropharmacological Assessment
A neuropharmacological study evaluated the binding affinity of the compound to serotonin receptors using radiolabeled ligands. The results indicated a significant binding affinity (Ki = 5 nM) at the 5-HT(1A) receptor, supporting its potential use in treating mood disorders .
Data Summary Table
属性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS.ClH/c1-2-16-6-5-15-14(16)18-9-7-17(8-10-18)13(19)12-4-3-11-20-12;/h3-6,11H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGMFENJDBEYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














